

An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Bis(4-bromophenyl)propanone**

Cat. No.: **B1268880**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-bromophenyl)propanone is a diarylpropanone derivative with a chemical structure that lends itself to a variety of applications in organic synthesis and potentially in medicinal chemistry. Its two bromine-substituted phenyl rings and central propanone moiety offer multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthetic protocol, and expected spectral characteristics, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

Proper identification of a chemical compound is crucial for research and development. **1,3-Bis(4-bromophenyl)propanone** is known by several synonyms in chemical literature and databases.

Identifier	Value
IUPAC Name	1,3-Bis(4-bromophenyl)propan-1-one[1]
CAS Number	54523-47-6[1]
Molecular Formula	C ₁₅ H ₁₂ Br ₂ O[1]
Molecular Weight	368.06 g/mol [1]
Synonyms	4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)-2-propanone, 1,3-Bis(4-bromophenyl)acetone, 4'-bromo-3-(4-bromophenyl)propiophenone[2]

Physicochemical Properties

Understanding the physicochemical properties of **1,3-Bis(4-bromophenyl)propanone** is essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	White to light yellow powder or crystals[2]
Melting Point	117-121 °C
Boiling Point	459.9 °C at 760 mmHg (Predicted)
Density	1.607 g/cm ³ (Predicted)
Solubility	Generally soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[2]

Experimental Protocols: Synthesis

The synthesis of **1,3-Bis(4-bromophenyl)propanone** can be achieved through a multi-step process, typically starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by reduction.

Step 1: Synthesis of 4,4'-Dibromochalcone (1,3-Bis(4-bromophenyl)-2-propen-1-one)

This step involves the base-catalyzed condensation of 4-bromoacetophenone and 4-bromobenzaldehyde.

Materials:

- 4-Bromoacetophenone
- 4-Bromobenzaldehyde
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve equimolar amounts of 4-bromoacetophenone and 4-bromobenzaldehyde in ethanol in a flask equipped with a stirrer.
- Cool the mixture in an ice bath.
- Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
- Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- Pour the reaction mixture into cold water to precipitate the crude chalcone.
- Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-dibromochalcone.

Step 2: Reduction of 4,4'-Dibromochalcone to 1,3-Bis(4-bromophenyl)propanone

The double bond in the chalcone intermediate is selectively reduced to yield the target propanone.

Materials:

- 4,4'-Dibromochalcone (from Step 1)
- A suitable reducing agent (e.g., triethylsilane)
- Trifluoroacetic acid
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator

Procedure:

- Suspend the 4,4'-dibromochalcone in trifluoroacetic acid.
- Add triethylsilane dropwise to the stirring suspension.
- Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).
- Remove the trifluoroacetic acid under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

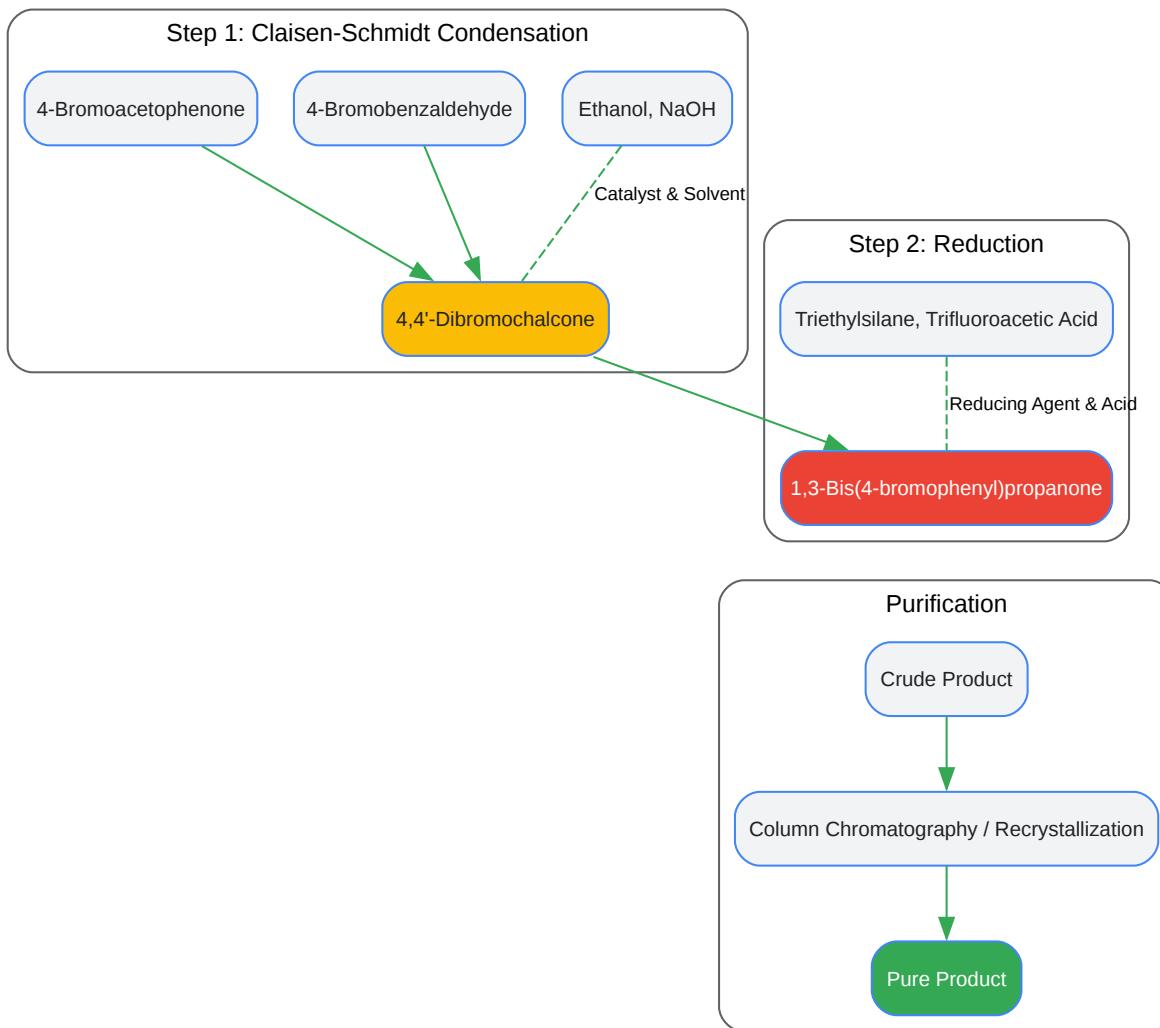
- The crude product can be purified by column chromatography or recrystallization to yield pure **1,3-Bis(4-bromophenyl)propanone**.

Spectroscopic Data Interpretation

The structural confirmation of **1,3-Bis(4-bromophenyl)propanone** is typically performed using a combination of spectroscopic methods.

Spectroscopy	Expected Characteristics
¹ H NMR	Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the carbonyl group and the other aromatic ring would likely appear as two distinct triplets in the range of δ 3.0-3.5 ppm.
¹³ C NMR	The carbonyl carbon would show a characteristic peak in the downfield region (δ > 190 ppm). Aromatic carbons would appear in the δ 120-140 ppm range, with the carbon attached to bromine showing a distinct shift. The methylene carbons would be found in the upfield region, typically between δ 30-50 ppm.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretching vibration of the ketone group is expected around 1680-1700 cm^{-1} . C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively. The C-Br stretching vibration would appear in the fingerprint region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak $[\text{M}]^+$ and an $[\text{M}+2]^+$ peak of similar intensity, which is characteristic of a compound containing two bromine atoms. Fragmentation would likely involve cleavage at the C-C bonds adjacent to the carbonyl group, leading to the formation of bromobenzoyl and bromobenzyl cations.

Biological Activity and Applications


Currently, there is limited publicly available information on the specific biological activities, mechanisms of action, or applications in drug development for **1,3-Bis(4-**

bromophenyl)propanone itself. However, the chalcone scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The title compound serves as a valuable intermediate for the synthesis of novel compounds that could be screened for various pharmacological activities. Further research is required to elucidate the specific biological profile of **1,3-Bis(4-bromophenyl)propanone**.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **1,3-Bis(4-bromophenyl)propanone**.

Synthesis of 1,3-Bis(4-bromophenyl)propanone

[Click to download full resolution via product page](#)**Caption:** Synthetic pathway for **1,3-Bis(4-bromophenyl)propanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Bis(4-bromophenyl)propanone | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 54523-47-6: 1,3-Bis(4-bromophenyl)propanone [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268880#synonyms-for-1-3-bis-4-bromophenyl-propanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

